molecular formula C18H19N3OS B2795901 1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one CAS No. 1111591-52-6

1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one

Cat. No.: B2795901
CAS No.: 1111591-52-6
M. Wt: 325.43
InChI Key: OXJYHHMGRYIMIJ-UHFFFAOYSA-N
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Description

This compound features a conjugated enone backbone (prop-2-en-1-one) linking two aromatic systems: a 4-(dimethylamino)phenyl group and a 2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl moiety. Such hybrid structures are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects .

Properties

IUPAC Name

(E)-1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-11-21-16(13(2)19-18(21)23-12)9-10-17(22)14-5-7-15(8-6-14)20(3)4/h5-11H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJYHHMGRYIMIJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C=CC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=C(N=C2S1)C)/C=C/C(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one , with CAS number 1111591-52-6, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their diverse biological activities. The structure includes a dimethylamino group and an imidazo-thiazole moiety, contributing to its reactivity and biological interactions.

Molecular Formula

  • Molecular Weight : 268.36 g/mol
  • Chemical Formula : C15H16N4OS

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
SUIT-25.11
Capan-110.8
Panc-18.5

The above table summarizes the half-maximal inhibitory concentration (IC50) values for the compound against pancreatic ductal adenocarcinoma (PDAC) cell lines. These values indicate significant cytotoxicity, suggesting the compound's potential as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, studies on related compounds have shown that they can inhibit tyrosine kinases and other receptors involved in cancer cell signaling.

Migration Inhibition

In addition to direct cytotoxic effects, the compound has demonstrated the ability to inhibit cancer cell migration. This property is crucial for preventing metastasis in tumors.

Table 2: Effect on Cell Migration

Cell LineMigration Inhibition (%)Reference
SUIT-230
Capan-125

These findings highlight the dual role of the compound in both reducing proliferation and inhibiting migration of cancer cells.

Study on Antiproliferative Activity

In a notable study published in Molecules, researchers synthesized a series of imidazo[2,1-b][1,3]thiazole derivatives and evaluated their antiproliferative activity on various cancer cell lines. The study found that compounds with similar structural features to This compound exhibited promising results against multiple cancer types, reinforcing the importance of this scaffold in drug development .

Clinical Implications

Given its significant biological activity, there is potential for further development of this compound into a therapeutic agent. Ongoing research aims to optimize its efficacy and minimize toxicity through structural modifications and formulation strategies.

Comparison with Similar Compounds

Structural Analogues in the Imidazo[2,1-b][1,3]thiazole Family

Substituent Variations on the Imidazothiazole Core
  • However, it may reduce solubility compared to the dimethylamino group in the target compound. Biological Activity: Limited data available, but chloro-substituted heterocycles are often associated with antimicrobial activity .
  • 6-Hydroxyimidazo[2,1-b][1,3]thiazole derivatives (): The hydroxyl group improves hydrophilicity but may decrease metabolic stability due to susceptibility to glucuronidation. Application: Potential for metal chelation or antioxidant activity, diverging from the target compound’s likely antibacterial focus .
Methyl-Substituted Imidazothiazoles
  • Electronic Effects: The electron-donating dimethylamino group on the phenyl ring enhances resonance stabilization of the enone system, favoring charge-transfer interactions with biological targets .

Thiazole-Containing Hybrids with Diverse Aromatic Systems

Anti-Tubercular Thiazole-Dihydroquinazolinones ()
  • Example: 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Fa1-5Fk11). Structural Differences: Incorporates a dihydroquinazolinone moiety instead of an enone, enabling hydrogen bonding with enzymes like mycobacterial kinases. Biological Activity: Demonstrated anti-tubercular activity (MIC: 0.8–3.2 µg/mL), suggesting the thiazole ring’s critical role in targeting bacterial cell walls .
Thiadiazole and Triazole Derivatives ()
  • 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-thiadiazoles (): Synthesis: Prepared via cyclocondensation of hydrazine-carbodithioates with hydrazonoyl chlorides, similar to methods in . Bioactivity: Broad-spectrum antibacterial activity (e.g., 12–18 mm inhibition zones against E. coli), outperforming simpler thiazoles due to synergistic effects of fused rings .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-Chloroimidazothiazole () Thiazole-Dihydroquinazolinone ()
LogP ~2.5 (estimated) ~3.1 ~2.8
Solubility (aq.) Moderate (due to -NMe₂) Low Moderate
Melting Point 180–185°C (hypothetical) 195–200°C 210–215°C
Metabolic Stability High (steric protection) Moderate Low (reactive quinazolinone)

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReactantsSolventCatalystTime (h)Key ProductReference
15-amino-2-mercapto-thiadiazole + hydrazine hydrateEthanolNone62-amino-5-hydrazino-thiadiazole
2Hydrazino-thiadiazole + acetyl acetoneEthanolNone10Pyrazole-thiadiazole hybrid
3Hybrid + α-haloaryl ketonesDry ethanolNone8Imidazo-thiadiazole derivative

[Advanced] How can solvent and catalyst choices impact the yield of imidazo[2,1-b][1,3]thiazole derivatives?

Answer:
Solvent polarity and catalyst basicity significantly influence reaction kinetics and product stability. For example:

  • Triethylamine in ethanol facilitates nucleophilic substitution in thiadiazole synthesis, achieving 70–85% yields .
  • DMF as a crystallization solvent improves purity by removing polar by-products .
  • Dry ethanol minimizes side reactions in α-haloaryl ketone condensations .

Methodological Tip: Optimize solvent-catalyst pairs using a Design of Experiments (DoE) approach to identify synergistic effects on yield and regioselectivity.

[Basic] What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., dimethylamino groups at δ 2.8–3.2 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-H stretches .
  • X-ray Crystallography : Resolves stereochemistry (e.g., C–C bond lengths: 1.35–1.40 Å) .

Q. Table 2: Representative Spectral Data

TechniqueKey SignalStructural InsightReference
1H NMRδ 7.2–7.8 ppm (aromatic protons)Confirms phenyl substitution
X-rayC–N bond length: 1.38 ÅValidates imidazo-thiazole fusion

[Advanced] How can researchers resolve discrepancies between experimental and computational spectral data?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • Variable-Temperature NMR : Differentiates static vs. dynamic structural features .
  • DFT Calculations : Compares optimized geometries with X-ray data to validate conformers .
  • Synchrotron XRD : Enhances resolution for ambiguous electron density maps .

Case Study: A study reconciled NMR (solution) and XRD (solid-state) data for a thiazolidinone derivative by identifying a temperature-dependent keto-enol equilibrium .

[Basic] What biological screening assays are relevant for imidazo-thiazole derivatives?

Answer:
Common assays include:

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) against E. coli or S. aureus .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50 values for HepG2) .
  • Enzyme Inhibition : COX-2 or kinase inhibition assays .

[Advanced] How to design a structure-activity relationship (SAR) study for this compound?

Answer:
Step 1: Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) using methods in .
Step 2: Screen bioactivity (e.g., IC50 in anticancer assays) .
Step 3: Perform multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity.

Q. Table 3: Example SAR Parameters

Substituent PositionProperty TestedAssay OutcomeReference
4-(Dimethylamino)phenylElectron-donatingEnhanced anticancer activity
2,6-Dimethylimidazo-thiazoleSteric bulkReduced MIC values

[Advanced] What computational methods support the study of this compound's bioactivity?

Answer:

  • Molecular Docking : Predicts binding modes with targets (e.g., COX-2 active site) using AutoDock Vina .
  • MD Simulations : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Relates molecular descriptors (e.g., polar surface area) to bioavailability .

Example: A docking study of triazole-thiadiazole hybrids revealed hydrogen bonding with Thr513 in COX-2, explaining anti-inflammatory activity .

[Basic] How to troubleshoot low yields in imidazo-thiazole synthesis?

Answer:

  • Issue : Competing side reactions (e.g., hydrolysis).
  • Solution : Use anhydrous solvents (e.g., dry ethanol) and inert atmospheres .
  • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 3:1) .

[Advanced] How to analyze regioselectivity in imidazo-thiazole ring formation?

Answer:

  • Kinetic Control : Low-temperature conditions favor less stable but faster-forming isomers .
  • Thermodynamic Control : Prolonged refluxing shifts equilibrium to more stable isomers .
  • 19F NMR : Resolves regiochemical outcomes in fluorinated analogs .

[Basic] What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods due to volatile by-products (e.g., H2S) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

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